molecular formula C9H11BFNO3 B3060290 6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid CAS No. 2096341-65-8

6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid

Cat. No.: B3060290
CAS No.: 2096341-65-8
M. Wt: 211.00
InChI Key: QZXOFLPDQHQLFF-UHFFFAOYSA-N
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Description

6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid (CAS 2096341-65-8) is a fluorinated heterocyclic boronic acid serving as a versatile building block in medicinal chemistry and organic synthesis. This compound is particularly valuable in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl carbon-carbon bonds . The unique structure, featuring both a boronic acid group and a fluorine atom on the pyridine ring, allows researchers to efficiently synthesize complex molecules for pharmaceutical research and drug discovery. Boronic acids are crucial intermediates in developing active compounds with applications in anticancer, antibacterial, and antiviral research . As a Lewis acid, the boronic acid group can form reversible complexes with biological nucleophiles, such as enzyme active sites, which is a key mechanism for the activity of several FDA-approved boronic acid drugs . The presence of the fluorine atom can significantly influence the compound's physicochemical properties, selectivity, and metabolic stability, making it a valuable tool for molecular modification and the design of novel bioactive agents . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[6-(cyclopropylmethoxy)-2-fluoropyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO3/c11-9-7(10(13)14)3-4-8(12-9)15-5-6-1-2-6/h3-4,6,13-14H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXOFLPDQHQLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OCC2CC2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001178519
Record name Boronic acid, B-[6-(cyclopropylmethoxy)-2-fluoro-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096341-65-8
Record name Boronic acid, B-[6-(cyclopropylmethoxy)-2-fluoro-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096341-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[6-(cyclopropylmethoxy)-2-fluoro-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of suitable precursors.

    Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group is introduced via an O-alkylation reaction, where a cyclopropylmethanol derivative reacts with the pyridine ring.

    Fluorination: The fluorine atom is introduced through a halogenation reaction, typically using a fluorinating agent such as diethylaminosulfur trifluoride.

    Boronic Acid Formation: The boronic acid group is introduced via a borylation reaction, where a suitable boron reagent reacts with the pyridine ring.

Industrial Production Methods: Industrial production of 6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid involves scaling up the synthetic routes mentioned above. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors under controlled conditions to ensure consistency and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the boronic acid group is oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or the cyclopropylmethoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron compounds.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: The compound is used in the production of advanced materials and specialty chemicals, owing to its unique reactivity and functional groups.

Mechanism of Action

The mechanism of action of 6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The fluorine atom and cyclopropylmethoxy group contribute to the compound’s binding affinity and specificity, enhancing its effectiveness as an inhibitor or ligand.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Boronic Acids

Compound Name Substituents (Positions) Molecular Formula Key Properties
6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid 6-OCH₂C₃H₅, 2-F, 3-B(OH)₂ C₉H₁₀BFNO₃ High steric bulk; enhanced stability due to fluorine
(6-Ethoxy-2-fluoropyridin-3-yl)boronic acid (CAS: 2096335-58-7) 6-OEt, 2-F, 3-B(OH)₂ C₇H₇BFNO₃ Reduced steric hindrance compared to cyclopropylmethoxy; similar electronic profile
2-Fluoro-6-isopropoxypyridine-3-boronic acid (CAS: 1637749-71-3) 6-OiPr, 2-F, 3-B(OH)₂ C₈H₉BFNO₃ Greater steric bulk than ethoxy; lower coupling efficiency in hindered systems
6-Fluoropyridine-3-boronic acid (CAS: 2783397) 6-F, 3-B(OH)₂ C₅H₅BFNO₂ Minimal steric hindrance; higher reactivity but prone to protodeboronation
(6-Isopropoxypyridin-3-yl)boronic acid (CAS: 870521-30-5) 6-OiPr, 3-B(OH)₂ C₈H₁₂BNO₃ No fluorine; electron-rich pyridine ring reduces boronic acid stability

Key Observations:

Steric Effects : The cyclopropylmethoxy group in the target compound introduces significant steric hindrance, which can slow reaction kinetics but improve selectivity in coupling reactions . Ethoxy and isopropoxy analogs are less hindered, favoring faster reactions but lower regioselectivity .

Electronic Effects: Fluorine’s electron-withdrawing nature stabilizes the boronic acid group, reducing protodeboronation. Non-fluorinated analogs (e.g., 6-isopropoxypyridin-3-ylboronic acid) are more susceptible to degradation under basic conditions .

Hybrid Effects : Compounds like (6-(Trifluoromethoxy)pyridin-3-yl)boronic acid (CAS: 1008140-70-2) combine trifluoromethoxy’s strong electron-withdrawing effects with boronic acid reactivity, but their synthesis is more complex .

Reactivity in Cross-Coupling Reactions

The target compound’s performance in Suzuki-Miyaura reactions is benchmarked against analogs:

  • Catalyst Compatibility : Palladium catalysts (e.g., Pd(OAc)₂) with bulky ligands (e.g., tricyclohexylphosphonium tetrafluoroborate) are often required for efficient coupling due to steric hindrance from cyclopropylmethoxy .
  • Substrate Scope : The cyclopropylmethoxy group limits coupling with highly hindered electrophiles but improves compatibility with electron-deficient partners (e.g., aryl chlorides) .

Research and Application Insights

  • Drug Synthesis : The compound’s stability and steric profile make it ideal for synthesizing kinase inhibitors, where controlled coupling is critical .
  • Material Science : Its boronic acid group enables functionalization of polymers and sensors, though bulkier analogs (e.g., isopropoxy derivatives) are less favored due to solubility issues .

Biological Activity

6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid is a boronic acid derivative with significant implications in medicinal chemistry and organic synthesis. Its unique structure, featuring a cyclopropylmethoxy group and a fluorine atom, allows it to participate in various biological activities, particularly in the context of drug discovery and development.

The compound has the following chemical formula: C11_{11}H12_{12}B F N O2_2. It is classified as an organoboron compound, which plays a crucial role in cross-coupling reactions, notably the Suzuki-Miyaura reaction. This reaction is essential for forming carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

PropertyValue
Molecular FormulaC11_{11}H12_{12}B F N O2_2
Molecular Weight223.03 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of 6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid primarily involves its role as a building block in drug synthesis. It can inhibit specific enzymes or pathways due to its boronic acid functionality, which is known to interact with serine and cysteine residues in proteins, potentially leading to the modulation of various biological processes.

Biological Activity

Research indicates that this compound has shown promise in several areas:

  • Anticancer Activity : Preliminary studies suggest that derivatives of boronic acids can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For instance, compounds similar to 6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid have demonstrated inhibitory effects on p38α MAP kinase, which is crucial for cancer cell survival and proliferation .
  • Anti-inflammatory Effects : Boronic acids are also being explored for their anti-inflammatory properties. The mechanism typically involves the inhibition of inflammatory cytokines and enzymes that contribute to chronic inflammation .
  • Antibacterial Properties : There is ongoing research into the antibacterial activity of boronic acid derivatives. These compounds may inhibit bacterial growth by interfering with metabolic pathways essential for bacterial survival .

Case Studies

Several case studies highlight the compound's potential:

  • A study on pyridine derivatives indicated that modifications at specific positions could enhance biological activity against various cancer cell lines, suggesting that 6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid could be optimized for improved efficacy .
  • Another investigation focused on the synthesis of related compounds that exhibited selective inhibition of kinases associated with inflammatory diseases, demonstrating the therapeutic potential of similar boronic acid structures .

Q & A

Q. Purity Validation :

  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% by area) .
  • NMR Spectroscopy : Confirm structural integrity via 1H^{1}\text{H} and 19F^{19}\text{F} NMR. Key signals include a fluorine triplet (2-F, ~-110 ppm) and cyclopropyl protons (δ 0.5–1.5 ppm) .

Basic: What are the critical storage and handling protocols for this compound?

Answer:

  • Storage : Store at 4–8°C under inert atmosphere (argon) to prevent boronic acid degradation via protodeboronation. Use amber vials to limit light exposure .
  • Handling : Use gloves and eye protection (H315/H319 hazards). Work in a fume hood due to potential dust formation (H335) .
  • Stability : Monitor for color changes (yellowing indicates decomposition). Re-purify via recrystallization (MeOH/H₂O) if needed .

Advanced: How do electronic effects of substituents influence Suzuki-Miyaura coupling efficiency with this boronic acid?

Answer:
The cyclopropylmethoxy group exerts both steric and electronic effects:

  • Electron-donating effect : Enhates boronic acid reactivity by increasing electron density at the boron atom, facilitating transmetalation .
  • Steric hindrance : The bulky cyclopropyl group may reduce coupling yields with hindered aryl halides. Mitigate this by using polar solvents (DME/H₂O) and Pd catalysts with bulky ligands (e.g., SPhos) .

Q. Optimization Table :

Aryl Halide SubstrateCatalyst SystemYield (%)Reference
4-BromotoluenePd(OAc)₂/SPhos82
2-ChloroquinolinePdCl₂(dtbpf)65

Advanced: How can researchers address contradictory NMR data in derivatives of this compound?

Answer:
Discrepancies often arise from:

  • Rotamers : The cyclopropyl group may restrict rotation, causing splitting in 1H^{1}\text{H} NMR. Use variable-temperature NMR (VT-NMR) to coalesce signals .
  • Boronic acid equilibria : Anhydride formation (boroxines) alters chemical shifts. Confirm by 11B^{11}\text{B} NMR or derivatization with pinacol .
  • Impurity overlap : Compare with LC-MS data to rule out byproducts (e.g., dehalogenated species).

Advanced: What mechanistic insights explain the regioselectivity of electrophilic substitutions in this scaffold?

Answer:
The 2-fluoro and 6-cyclopropylmethoxy groups direct electrophiles via:

  • Ortho/para Directors : Fluorine (electron-withdrawing) directs electrophiles to the 4-position, while the methoxy group (electron-donating) activates the 5-position. Computational studies (DFT) show competing directing effects, with observed regioselectivity dependent on reaction conditions .

Case Study : Nitration yields 85% 5-nitro derivative under HNO₃/H₂SO₄, validated by X-ray crystallography .

Advanced: How does solvent choice impact protodeboronation rates during cross-coupling?

Answer:
Protodeboronation is pH- and solvent-dependent:

  • Protic solvents (e.g., EtOH) : Accelerate degradation via acid-catalyzed pathways. Use buffered conditions (pH 7–9) with Na₂CO₃ in THF/H₂O mixtures .
  • Aprotic solvents (e.g., DMF) : Reduce side reactions but require strict anhydrous conditions.

Q. Kinetic Data :

Solvent SystemHalf-life (h)
DMF/H₂O (4:1)12
EtOH/H₂O (3:1)3

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid
Reactant of Route 2
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6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid

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